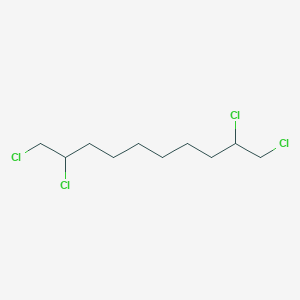
1,2,9,10-Tetrachlorodecane
Übersicht
Beschreibung
1,2,9,10-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4 It is a member of the polychlorinated n-alkanes group, which are known for their stability and resistance to degradation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,9,10-Tetrachlorodecane can be synthesized through the chlorination of decane or decene. The process involves the addition of chlorine to the hydrocarbon chain, typically under controlled conditions to ensure selective chlorination at the desired positions. For example, the chlorination of 1,9-decadiene can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of free-radical chlorination techniques. This method allows for the large-scale production of the compound by reacting decane with chlorine gas under UV light or heat to initiate the free-radical mechanism .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,9,10-Tetrachlorodecane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, UV light, iron catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, ammonia.
Major Products Formed:
Oxidation: Chlorinated alcohols, chlorinated acids.
Reduction: Less chlorinated hydrocarbons.
Substitution: Alcohols, amines.
Wissenschaftliche Forschungsanwendungen
1,2,9,10-Tetrachlorodecane has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,2,9,10-tetrachlorodecane exerts its effects involves its interaction with molecular targets such as enzymes. For example, it inhibits the JmjC histone demethylases KDM4A and KDM4C by binding to their active sites, thereby preventing the demethylation of histone substrates . This interaction disrupts the normal function of these enzymes, leading to changes in gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1,2,5,6,9-Pentachlorodecane
- 1,2,5,6,9,10-Hexachlorodecane
- 2,5,6,9-Tetrachlorodecane
Comparison: 1,2,9,10-Tetrachlorodecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and stability. Compared to other chlorinated decanes, it has distinct physical and chemical properties that make it suitable for specific applications, such as its use as an enzyme inhibitor . The presence of chlorine atoms at the 1,2,9,10 positions provides a unique steric and electronic environment, affecting its interactions with other molecules and its overall stability .
Eigenschaften
IUPAC Name |
1,2,9,10-tetrachlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl4/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBHNYIEBLRXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCl)Cl)CCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578806 | |
| Record name | 1,2,9,10-Tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205646-11-3 | |
| Record name | 1,2,9,10-Tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


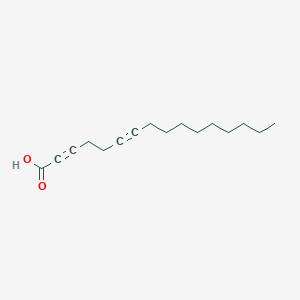
![3-Oxo-N-[(3S)-2-oxopyrrolidin-3-YL]dodecanamide](/img/structure/B1257238.png)
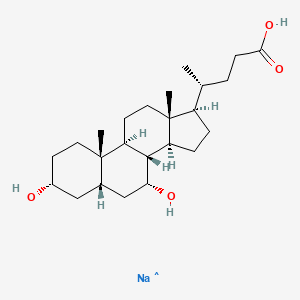

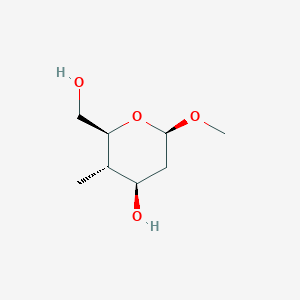



![3,5-dimethoxy-N-[1-[oxo(thiophen-2-yl)methyl]-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B1257251.png)
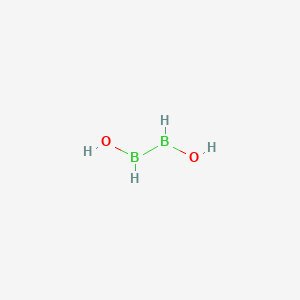
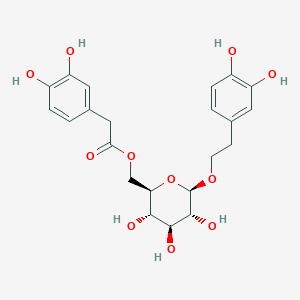
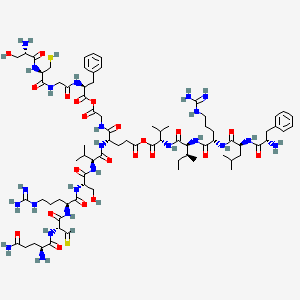
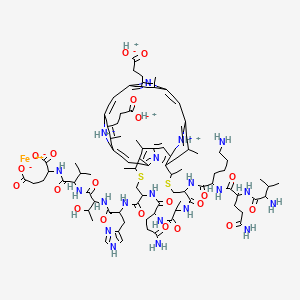
![[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B1257257.png)
